Methyl 5-formylpyridine-2-carboxylate

Description

The exact mass of the compound Methyl 5-formylpyridine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-formylpyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-formylpyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-formylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)7-3-2-6(5-10)4-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWOSLFJHTVONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568528 | |

| Record name | Methyl 5-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55876-91-0 | |

| Record name | Methyl 5-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 5-formylpyridine-2-carboxylate chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 5-formylpyridine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-formylpyridine-2-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and organic synthesis. We will delve into its chemical properties, reactivity, synthesis, and key applications, offering field-proven insights and detailed protocols.

Core Chemical Identity and Physical Properties

Methyl 5-formylpyridine-2-carboxylate, also known as Methyl 5-formylpicolinate, is a bifunctional pyridine derivative. Its structure incorporates both an aldehyde and a methyl ester, making it a versatile scaffold for constructing more complex molecules.

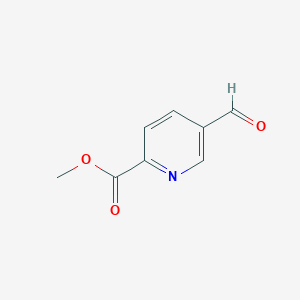

Chemical Structure

Caption: Chemical structure of Methyl 5-formylpyridine-2-carboxylate.

Data Summary Tables

Quantitative data and key identifiers are summarized below for quick reference.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl 5-formylpyridine-2-carboxylate | [1] |

| Synonyms | Methyl 5-formylpicolinate, 5-Formyl-pyridine-2-carboxylic acid methyl ester | [1] |

| CAS Number | 55876-91-0 | [1][2] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| SMILES | COC(=O)C1=NC=C(C=C1)C=O | [1] |

| InChIKey | QOWOSLFJHTVONJ-UHFFFAOYSA-N |[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point (Predicted) | 322.7 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.249 g/cm³ | [3] |

| Topological Polar Surface Area | 56.3 Ų | [1] |

| Purity (Typical) | ≥98% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C |[2] |

Predicted Spectroscopic Features

While full experimental spectra are not widely published, the structural features of Methyl 5-formylpyridine-2-carboxylate allow for a reliable prediction of its key spectroscopic characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Aldehyde Proton (CHO): A distinct singlet is predicted to appear far downfield, typically in the δ 9.9-10.2 ppm range, due to the strong deshielding effect of the carbonyl group.

-

Pyridine Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 8.0-9.2 ppm). The proton at C6 (adjacent to the nitrogen) will be the most deshielded. The proton at C4 will likely appear as a doublet of doublets, coupled to both the C3 and C6 protons.

-

Methyl Protons (OCH₃): A sharp singlet corresponding to the three methyl ester protons is expected around δ 3.9-4.1 ppm .

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two signals in the downfield region are expected for the aldehyde (δ ~190 ppm) and ester (δ ~165 ppm) carbonyls.

-

Aromatic Carbons: Signals for the five carbons of the pyridine ring are expected between δ 120-160 ppm.

-

Methyl Carbon: The ester methyl carbon should appear as a single peak around δ 53 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretching: Two strong absorption bands are predicted. The aldehyde C=O stretch typically appears around 1700-1715 cm⁻¹ , while the ester C=O stretch appears at a higher frequency, around 1720-1730 cm⁻¹ .

-

Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: A strong band for the ester C-O bond is expected around 1250-1300 cm⁻¹ .

-

-

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 165 .

-

Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 134, or the loss of the entire methoxycarbonyl group (-COOCH₃, m/z = 59) to give a fragment at m/z = 106.

-

Reactivity and Chemical Behavior

The utility of this compound stems from the distinct reactivity of its functional groups, which can often be addressed selectively. The electron-withdrawing nature of the ester and aldehyde groups, combined with the inherent electron-deficient character of the pyridine ring, governs its chemical behavior.

Key Reaction Pathways

Caption: Key reaction pathways for Methyl 5-formylpyridine-2-carboxylate.

-

Reactions at the Aldehyde: The formyl group is a primary site for nucleophilic attack.

-

Reductive Amination: It readily reacts with primary or secondary amines to form an intermediate imine (Schiff base), which can be subsequently reduced to yield substituted aminomethyl-pyridines. This is a cornerstone reaction in combinatorial chemistry for library synthesis.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol (yielding Methyl 5-(hydroxymethyl)pyridine-2-carboxylate) can be achieved with mild reducing agents like sodium borohydride (NaBH₄), leaving the ester intact.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Tollens' reagent (Ag₂O), yielding Pyridine-2,5-dicarboxylic acid monomethyl ester.

-

Wittig and Related Reactions: It serves as an excellent electrophile for olefination reactions to introduce carbon-carbon double bonds.

-

-

Reactions at the Ester: The methyl ester is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup readily converts the ester to the corresponding carboxylic acid (5-formylpicolinic acid).

-

Aminolysis: Reaction with amines at elevated temperatures can convert the ester to the corresponding amide.

-

Representative Synthesis Protocol

While various synthetic routes exist, a common and reliable laboratory-scale method involves the selective oxidation of the corresponding 5-methyl derivative. This approach is favored for its relatively clean conversion and predictable outcome.

Workflow: Oxidation of Methyl 5-methylpyridine-2-carboxylate

Caption: A typical workflow for the synthesis of the title compound.

Step-by-Step Methodology

Causality: This protocol uses selenium dioxide (SeO₂), a classic reagent for the oxidation of activated methyl groups (allylic or benzylic-type) to aldehydes. The methyl group at the 5-position of the pyridine ring is sufficiently activated for this transformation.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 5-methylpyridine-2-carboxylate (1.0 eq).

-

Dissolution: Add a suitable solvent such as 1,4-dioxane or acetic acid to dissolve the starting material. The choice of solvent is critical; it must be inert to the oxidant and capable of sustaining the reaction temperature.

-

Reagent Addition: Add selenium dioxide (SeO₂) (1.1-1.3 eq) to the solution portion-wise. Self-Validating System: A slight excess of the oxidant ensures complete conversion of the starting material, which can be monitored by Thin Layer Chromatography (TLC).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. The reaction progress should be monitored periodically by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will have formed.

-

Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with the reaction solvent.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 5-formylpyridine-2-carboxylate.

-

Applications in Drug Discovery and Chemical Biology

The true value of Methyl 5-formylpyridine-2-carboxylate lies in its role as a versatile intermediate for synthesizing high-value, biologically active compounds. Its bifunctional nature allows for sequential or orthogonal derivatization to build molecular complexity.

Caption: Relationship between the core chemical and its therapeutic applications.

-

GPX4 Inhibitors for Cancer Therapy: Glutathione Peroxidase 4 (GPX4) is a critical enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death.[4] Inhibiting GPX4 is a promising strategy for killing therapy-resistant cancer cells.[4][5] Methyl 5-formylpyridine-2-carboxylate can be used as a starting scaffold to synthesize novel GPX4 inhibitors, where the aldehyde can be elaborated into a warhead to covalently target the enzyme, and the ester can be modified to tune pharmacokinetic properties.[3][6]

-

TREX1 Modulators for Immuno-Oncology: Three prime repair exonuclease 1 (TREX1) is a key repressor of the cGAS/STING pathway, which is crucial for innate immune responses against cancer.[7] By inhibiting TREX1, it is possible to stimulate an anti-tumor immune response, effectively turning "cold" tumors "hot". Pyridine-based derivatives have been patented as modulators of TREX1, highlighting the potential of scaffolds derived from this compound in the development of novel cancer immunotherapies.[7]

-

Telomerase Inhibitors: Telomerase is an enzyme essential for the survival of most cancer cells, and its inhibition is a validated anticancer strategy. Derivatives of pyridine-2-carboxylic acid have been synthesized and shown to possess telomerase inhibitory activity, making this compound a relevant starting point for such research.[8]

Safety and Handling

As a laboratory chemical, Methyl 5-formylpyridine-2-carboxylate requires careful handling to minimize exposure and risk.

Table 3: GHS Hazard Information

| Hazard Code | Description | Class |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Source:[1]

Recommended Handling Protocol

-

Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory.

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 5-formylpyridine-2-carboxylate is more than a simple chemical; it is a highly valuable and versatile platform for innovation in drug discovery. Its dual functionality allows for precise chemical modifications, enabling the synthesis of sophisticated molecules targeting critical disease pathways in oncology and immunology. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any researcher aiming to leverage its full potential.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

-

PubChemLite. Methyl 5-formyl-4-methylpyridine-2-carboxylate (C9H9NO3). Available at: [Link]

-

PubChem. Methyl 5-formylpyridine-2-carboxylate (CID 15121205). Available at: [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Eaton, J. K., et al. (2020). Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. Nature Chemical Biology. Available at: [Link]

-

Wikipedia. Pyridine-2-carbaldehyde. Available at: [Link]

-

Rout, A. K., et al. (2022). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Available at: [Link]

-

ResearchGate. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Available at: [Link]

-

Bakulev, V. A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. Available at: [Link]

-

Chemsrc. 2-Methyl-5-formylpyridine (CAS#:53014-84-9). Available at: [Link]

-

Park, H. J., et al. (2006). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Google Patents. WO2021016317A1 - Modulators of trex1.

-

Frontier Specialty Chemicals. 2-Formyl-5-hydroxypyridine (Catalog Number: F13611). Available at: [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

Chen, L., et al. (2023). Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. 2-Fluoro-5-formylpyridine (CID 16414246). Available at: [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

-

Semantic Scholar. Structure and Expression of the TREX1 and TREX2 3′→5′ Exonuclease Genes. Available at: [Link]

- Google Patents. SG11202111964UA - Modulators of trex1.

-

Liu, J., Tang, D., & Kang, R. (2024). Targeting GPX4 in ferroptosis and cancer: chemical strategies and challenges. Trends in Pharmacological Sciences. Available at: [Link]

Sources

- 1. Methyl 5-formylpyridine-2-carboxylate | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 5-formylpyridine-2-carboxylate | 55876-91-0 [sigmaaldrich.com]

- 3. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2021016317A1 - Modulators of trex1 - Google Patents [patents.google.com]

- 8. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-formylpyridine-2-carboxylate (CAS 55876-91-0): A Key Intermediate in the Development of Novel Therapeutics

This technical guide provides a comprehensive overview of Methyl 5-formylpyridine-2-carboxylate (CAS 55876-91-0), a pivotal building block in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its properties, synthesis, and critical applications, particularly in the synthesis of targeted therapies for oncology.

Introduction: The Strategic Importance of a Bifunctional Building Block

Methyl 5-formylpyridine-2-carboxylate is a heterocyclic organic compound distinguished by its bifunctional nature, incorporating both a methyl ester and an aldehyde group on a pyridine scaffold. This unique arrangement makes it a highly versatile intermediate in multi-step organic synthesis. Its true significance, however, lies in its role as a key precursor to potent and selective inhibitors of high-value therapeutic targets, namely Three-Prime Repair Exonuclease 1 (TREX1) and Glutathione Peroxidase 4 (GPX4).[1] The strategic placement of its reactive groups allows for the precise construction of complex molecular architectures required to engage with the active sites of these enzymes. This guide will delve into the fundamental properties of this compound and elucidate its application in the synthesis of next-generation therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up.

Table 1: Physicochemical Properties of Methyl 5-formylpyridine-2-carboxylate

| Property | Value | Source |

| CAS Number | 55876-91-0 | [2][3] |

| Molecular Formula | C₈H₇NO₃ | [2] |

| Molecular Weight | 165.15 g/mol | [2] |

| IUPAC Name | methyl 5-formylpyridine-2-carboxylate | [2] |

| Synonyms | Methyl 5-formylpicolinate, 5-Formyl-pyridine-2-carboxylic acid methyl ester | [3] |

| Appearance | White to yellow or reddish-beige solid | [3] |

| Purity | Typically ≥98% | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | |

| Boiling Point | 322.7 ± 27.0 °C (Predicted) | [1] |

| Density | 1.249 ± 0.06 g/cm³ (Predicted) | [1] |

| SMILES | COC(=O)C1=NC=C(C=C1)C=O | [2] |

| InChIKey | QOWOSLFJHTVONJ-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of Methyl 5-formylpyridine-2-carboxylate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons on the pyridine ring will exhibit distinct splitting patterns and chemical shifts, and the methyl ester protons (OCH₃) will be observed as a singlet in the upfield region (around 4 ppm).[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom. Key signals include the carbonyl carbons of the aldehyde and ester groups, as well as the carbons of the pyridine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ester functional groups.

Synthesis of Methyl 5-formylpyridine-2-carboxylate

While a specific, detailed experimental protocol for the synthesis of Methyl 5-formylpyridine-2-carboxylate is not extensively published in peer-reviewed literature, a plausible and commonly employed synthetic route involves the selective oxidation of the corresponding methyl-substituted precursor, Methyl 5-methylpyridine-2-carboxylate.

Proposed Synthetic Pathway

Caption: Proposed synthesis of Methyl 5-formylpyridine-2-carboxylate.

Experimental Protocol: A Representative Method

The following protocol is a generalized procedure based on the known oxidation of methylpyridines to their corresponding aldehydes.[5][6]

Objective: To synthesize Methyl 5-formylpyridine-2-carboxylate via the oxidation of Methyl 5-methylpyridine-2-carboxylate.

Materials:

-

Methyl 5-methylpyridine-2-carboxylate (starting material)[7]

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane (solvent)

-

Water

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (drying agent)

-

Silica gel (for chromatography)

-

Hexanes and Ethyl acetate (eluent system)

Procedure:

-

To a solution of Methyl 5-methylpyridine-2-carboxylate in 1,4-dioxane and water, add a stoichiometric amount of selenium dioxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove selenium byproducts.

-

Dilute the filtrate with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure Methyl 5-formylpyridine-2-carboxylate.

Self-Validation: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with known values.

Application in the Synthesis of TREX1 and GPX4 Inhibitors

The primary utility of Methyl 5-formylpyridine-2-carboxylate in drug discovery is as a key intermediate in the synthesis of inhibitors targeting TREX1 and GPX4.

Target Rationale: TREX1 and GPX4 in Oncology

-

TREX1 (Three-Prime Repair Exonuclease 1): TREX1 is a cytosolic exonuclease that degrades DNA, thereby preventing the activation of the cGAS-STING pathway of the innate immune system.[8] In the tumor microenvironment, TREX1 can suppress anti-tumor immunity by degrading tumor-derived DNA. Inhibition of TREX1 is a promising immuno-oncology strategy to enhance the immunogenicity of tumors and promote an anti-cancer immune response.

-

GPX4 (Glutathione Peroxidase 4): GPX4 is a key enzyme that protects cells from a form of programmed cell death called ferroptosis by reducing lipid peroxides. Cancer cells, particularly those that are resistant to other therapies, can be highly dependent on GPX4 for survival. Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species, triggering ferroptosis and offering a novel therapeutic approach for treating cancer.

Signaling Pathways

Caption: Role of TREX1 and GPX4 in cellular signaling.

Synthetic Workflow: A Representative Example

The following workflow illustrates the use of Methyl 5-formylpyridine-2-carboxylate in a multi-step synthesis of a hypothetical, yet representative, inhibitor.

Sources

- 1. Methyl 5-formylpyridine-2-carboxylate | 55876-91-0 [chemicalbook.com]

- 2. Methyl 5-formylpyridine-2-carboxylate | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Methyl 5-formylpyridine-2-carboxylate(55876-91-0) 1H NMR [m.chemicalbook.com]

- 5. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 6. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 5-Methylpyridine-2-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 8. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Bifunctional Pyridine Scaffold

An In-depth Technical Guide to the Molecular Structure of Methyl 5-formylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-formylpyridine-2-carboxylate is a strategically important heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a pyridine ring substituted with two key functional groups: a methyl ester at the 2-position and a formyl (aldehyde) group at the 5-position. This unique arrangement of an electrophilic aldehyde and a readily modifiable ester on a nitrogen-containing aromatic core makes it a valuable precursor for constructing more complex molecular architectures. The pyridine nucleus is a privileged scaffold in drug discovery, and the dual functionality of this molecule allows for sequential or orthogonal chemical modifications, enabling the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents. This guide provides a detailed examination of its molecular structure, a robust protocol for its synthesis, comprehensive spectroscopic characterization, and an analysis of its chemical reactivity.

Molecular Identity and Physicochemical Properties

A clear definition of a molecule's properties is the foundation of its application in research. The key identifiers and computed physicochemical properties for Methyl 5-formylpyridine-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 5-formylpyridine-2-carboxylate | [1] |

| CAS Number | 55876-91-0 | |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=NC=C(C=C1)C=O | [1] |

| Appearance | White to yellow or reddish-beige solid | |

| Storage Temperature | Inert atmosphere, 2-8°C | |

| Topological Polar Surface Area | 56.3 Ų | [1] |

Synthesis and Purification Protocol

While not widely available as a commodity chemical, Methyl 5-formylpyridine-2-carboxylate can be reliably synthesized from its corresponding 5-methyl precursor, Methyl 5-methylpyridine-2-carboxylate (CAS 29681-38-7). The most direct and established method for this transformation is the selective oxidation of the benzylic methyl group to an aldehyde. Selenium dioxide (SeO₂) is a classic and effective reagent for this type of transformation.

Causality Behind Experimental Choices:

-

Starting Material: Methyl 5-methylpyridine-2-carboxylate is chosen as it already possesses the required ester functionality and the pyridine core, simplifying the synthesis to a single, key oxidation step.

-

Oxidizing Agent: Selenium dioxide (SeO₂) is selected for its well-documented ability to oxidize activated methyl groups (such as those on a pyridine ring) to aldehydes, often with high selectivity and in good yields, minimizing over-oxidation to the carboxylic acid.[2][3]

-

Solvent: A high-boiling, inert solvent like 1,4-dioxane is used to ensure the reaction can be heated sufficiently to achieve a reasonable reaction rate while fully solvating both the substrate and the reagent.

-

Purification: The purification process involves a filtration step to remove the selenium byproduct, followed by an aqueous workup to remove any water-soluble impurities. Final purification by column chromatography is essential to isolate the product with high purity, separating it from unreacted starting material and any minor byproducts.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Methyl 5-formylpyridine-2-carboxylate.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-methylpyridine-2-carboxylate (1.0 eq) and selenium dioxide (1.1 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the substrate).

-

Heating: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A black precipitate of selenium metal will be present. Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Aqueous Workup: Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 5-formylpyridine-2-carboxylate.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure is achieved through a combination of spectroscopic methods. While public databases lack experimental spectra for this specific compound, a detailed analysis based on established principles of spectroscopy provides a reliable characterization.

Annotated Molecular Structure

Caption: Annotated structure showing atom numbering for spectroscopic assignment.

Predicted ¹H NMR Analysis (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be highly informative, with distinct signals for each of the three aromatic protons, the aldehyde proton, and the methyl ester protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H (aldehyde, C₉-H) | 10.1 - 10.3 | Singlet (s) | 1H | Aldehyde protons are strongly deshielded and appear far downfield. |

| H-6 | 9.0 - 9.2 | Doublet (d) | 1H | Deshielded by the adjacent nitrogen and the formyl group at the para position. Small coupling to H-4. |

| H-4 | 8.3 - 8.5 | Doublet of Doublets (dd) | 1H | Deshielded by the adjacent formyl group and coupled to both H-3 and H-6. |

| H-3 | 8.1 - 8.3 | Doublet (d) | 1H | Deshielded by the adjacent ester group and coupled to H-4. |

| H (methyl, C₈-H₃) | 4.0 - 4.1 | Singlet (s) | 3H | Protons of the methyl ester group, deshielded by the adjacent oxygen atom. |

Predicted ¹³C NMR Analysis (125 MHz, CDCl₃)

The carbon spectrum will confirm the presence of eight unique carbon environments, including two distinct carbonyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₉ (aldehyde C=O) | 190 - 192 | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| C₇ (ester C=O) | 164 - 166 | Typical chemical shift for an ester carbonyl carbon, slightly upfield from the aldehyde. |

| C-2 | 150 - 152 | Aromatic carbon attached to nitrogen and the electron-withdrawing ester group. |

| C-6 | 148 - 150 | Aromatic carbon adjacent to nitrogen. |

| C-4 | 138 - 140 | Aromatic carbon deshielded by the adjacent formyl group. |

| C-5 | 135 - 137 | Aromatic carbon attached to the electron-withdrawing formyl group. |

| C-3 | 125 - 127 | Aromatic carbon adjacent to the ester-substituted carbon. |

| C₈ (methyl -OCH₃) | 53 - 54 | Aliphatic carbon of the methyl ester. |

Predicted Infrared (IR) Spectroscopy Analysis

The IR spectrum provides definitive evidence for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3080 | Aromatic C-H Stretch | Medium | Characteristic of C-H bonds on the pyridine ring.[4] |

| ~2850, ~2750 | Aldehyde C-H Stretch (Fermi doublet) | Weak | A highly diagnostic pair of peaks for the aldehyde C-H bond.[5] |

| ~1730 | Ester C=O Stretch | Strong | Strong, sharp absorption typical for an α,β-unsaturated ester carbonyl.[6] |

| ~1710 | Aldehyde C=O Stretch | Strong | Strong, sharp absorption for the aromatic aldehyde carbonyl, conjugated with the ring.[5] |

| ~1600, ~1470 | Aromatic C=C and C=N Stretches | Medium | Characteristic skeletal vibrations of the pyridine ring. |

| ~1250 | Ester C-O Stretch | Strong | Asymmetric C-O-C stretch of the methyl ester group. |

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak would be expected at m/z = 165, corresponding to the molecular weight of the compound (C₈H₇NO₃).

-

Key Fragments:

-

m/z = 134: Loss of the methoxy radical (•OCH₃) from the ester, a common fragmentation pathway [M - 31].

-

m/z = 136: Loss of the formyl radical (•CHO) [M - 29].

-

m/z = 106: Loss of the entire methoxycarbonyl group (•COOCH₃) [M - 59].

-

Chemical Reactivity and Synthetic Utility

The bifunctional nature of Methyl 5-formylpyridine-2-carboxylate defines its reactivity, offering two primary sites for chemical modification.

Caption: Reactivity map showing the primary sites for chemical transformation.

-

The Aldehyde Group (Site 2): This is the most reactive electrophilic site. It readily undergoes nucleophilic attack, making it ideal for:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction to form substituted aminomethylpyridines.

-

Schiff Base Formation: Condensation with primary amines to form imines, which are valuable ligands in coordination chemistry.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for carbon chain extension.

-

Grignard/Organolithium Addition: Formation of secondary alcohols.

-

-

The Ester Group (Site 1): The methyl ester can be modified through several classic reactions:

-

Saponification: Hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines (via amide bond formation) or alcohols.

-

Amidation: Direct reaction with amines, often at elevated temperatures, to form amides.

-

Reduction: Reduction to the primary alcohol (5-(hydroxymethyl)pyridine-2-methanol) using strong reducing agents like LiAlH₄.

-

-

The Pyridine Ring (Site 3): The ring itself is electron-deficient and can participate in reactions, although it is less reactive than the appended functional groups. Potential reactions include nucleophilic aromatic substitution if a suitable leaving group were present.

Safety and Handling

As a laboratory chemical, Methyl 5-formylpyridine-2-carboxylate should be handled with appropriate care, following standard safety protocols.

-

Hazard Statements:

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

Methyl 5-formylpyridine-2-carboxylate is a high-value synthetic intermediate whose molecular structure offers a rich platform for chemical exploration. The orthogonal reactivity of its aldehyde and ester functionalities, combined with the inherent biological relevance of the pyridine core, makes it a powerful tool for medicinal chemists and researchers in drug development. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthesis, a thorough spectroscopic characterization based on predictive methods, and an analysis of its synthetic potential, serving as a foundational resource for its application in advanced scientific research.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

- Gemo, A. A., & Leadbeater, N. E. (2015).

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.

- Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14–21.

-

ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-formylpyridine-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl 5-Methylpyridine-2-carboxylate. Retrieved from [Link]

-

Millikin University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

Sources

- 1. Methyl 5-formylpyridine-2-carboxylate | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. eng.uc.edu [eng.uc.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-formylpyridine-2-carboxylate

This document provides an in-depth technical guide on the spectroscopic analysis of Methyl 5-formylpyridine-2-carboxylate (CAS: 55876-91-0), a key intermediate in organic synthesis.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. We will delve into the principles, interpretation, and practical acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, emphasizing the causal links between molecular structure and spectral output.

Molecular Structure and Analytical Overview

Methyl 5-formylpyridine-2-carboxylate possesses a substituted pyridine ring, a scaffold of significant interest in medicinal chemistry.[3][4] The molecule's structure, featuring a methyl ester at position 2 and an aldehyde at position 5, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity and purity.

The molecular formula is C₈H₇NO₃, with a molecular weight of 165.15 g/mol .[5][6]

Caption: Molecular structure of Methyl 5-formylpyridine-2-carboxylate with atom numbering.

The following sections will dissect the data from core spectroscopic techniques, providing both interpretative analysis and validated protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Methyl 5-formylpyridine-2-carboxylate, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (H10): A singlet is expected in the range of 10.0-10.2 ppm. This significant downfield shift is characteristic of an aldehyde proton, which is strongly deshielded by the anisotropic effect of the carbonyl double bond.

-

Pyridine Protons (H3, H4, H6): The pyridine ring protons will appear in the aromatic region (7.5-9.5 ppm).

-

H6: This proton is adjacent to the ring nitrogen and is expected to be the most downfield of the ring protons, likely appearing as a doublet.

-

H4: This proton is situated between the two electron-withdrawing groups (formyl and carboxylate) and will also be significantly deshielded, likely appearing as a doublet of doublets.

-

H3: This proton is adjacent to the carboxylate group and will appear as a doublet.

-

-

Methyl Ester Protons (H13): A sharp singlet corresponding to the three equivalent methyl protons is expected around 3.9-4.1 ppm. The deshielding is due to the adjacent oxygen atom of the ester group.

A representative ¹H NMR spectrum is available from ChemicalBook, which confirms these assignments.[7]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-formylpyridine-2-carboxylate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing critical data for structural confirmation. The interpretation of ¹³C NMR spectra for pyridine derivatives can be complex, but substituent effects are well-documented.[8][9][10]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (C7, C8): Two distinct signals are expected in the highly deshielded region of the spectrum. The aldehyde carbonyl (C8) typically appears around 190-192 ppm, while the ester carbonyl (C7) appears around 164-166 ppm.

-

Pyridine Carbons (C2, C3, C4, C5, C6): Five distinct signals are expected in the aromatic region (120-160 ppm). The precise chemical shifts are influenced by the nitrogen atom and the attached substituents.[11]

-

Carbons directly attached to the nitrogen (C2 and C6) and those bearing electron-withdrawing groups (C5) are generally the most deshielded.

-

-

Methyl Carbon (C13): The methyl carbon of the ester group will appear as a single peak in the upfield region, typically around 52-54 ppm.

A representative ¹³C NMR spectrum is available from ChemicalBook.[7]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low and carbonyl carbons can have long relaxation times.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.[12][13]

Interpretation of the IR Spectrum:

The IR spectrum of Methyl 5-formylpyridine-2-carboxylate is dominated by strong absorptions from its carbonyl groups.

-

C=O Stretching (Aldehyde): A strong, sharp absorption band is expected around 1705-1730 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency compared to a saturated aldehyde.[14]

-

C=O Stretching (Ester): Another strong, sharp band is expected at a slightly higher frequency than the aldehyde, typically in the range of 1735-1750 cm⁻¹.[15]

-

Aromatic C=C and C=N Stretching: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.[15]

-

C-O Stretching (Ester): Strong bands corresponding to the C-O single bond stretches of the ester group will be present in the 1000-1300 cm⁻¹ region.[12]

-

Aldehydic C-H Stretching: A characteristic pair of weak to medium bands may be observed around 2750 cm⁻¹ and 2850 cm⁻¹.[14]

-

Aromatic C-H Stretching: Absorption bands will appear just above 3000 cm⁻¹.[16]

-

Aliphatic C-H Stretching: The methyl group C-H stretches will appear just below 3000 cm⁻¹.[16]

Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid Methyl 5-formylpyridine-2-carboxylate sample directly onto the crystal of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Resolution is typically set to 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure.

Interpretation of the Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, 165.15. This peak should be clearly visible.

-

Key Fragmentation Pathways:

-

Loss of Methoxy Radical (•OCH₃): A prominent fragment at m/z 134 is expected, resulting from the alpha-cleavage of the methyl ester, losing a methoxy radical. This is a common fragmentation pattern for methyl esters.[17]

-

Loss of Carbon Monoxide (CO): Fragmentation of the aldehyde group can lead to the loss of CO (28 Da) from the molecular ion or other fragments. A peak at m/z 137 (M-28) might be observed.

-

Acylium Ion: The formation of a resonance-stabilized acylium ion from the ester at m/z 134 is a characteristic fragmentation.[17]

-

Experimental Protocol: GC-MS Acquisition

This protocol is suitable for a volatile and thermally stable compound like Methyl 5-formylpyridine-2-carboxylate.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5 or equivalent).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

Summary of Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment |

| ¹H NMR | Aldehyde Proton | ~10.1 ppm (singlet) | -CHO |

| Pyridine Protons | 7.5 - 9.5 ppm (multiplets) | Ar-H | |

| Methyl Protons | ~4.0 ppm (singlet) | -OCH₃ | |

| ¹³C NMR | Aldehyde Carbonyl | ~191 ppm | -C HO |

| Ester Carbonyl | ~165 ppm | -C OOR | |

| Pyridine Carbons | 120 - 160 ppm | Ar-C | |

| Methyl Carbon | ~53 ppm | -OC H₃ | |

| IR | C=O Stretch (Ester) | ~1740 cm⁻¹ | Ester C=O |

| C=O Stretch (Aldehyde) | ~1710 cm⁻¹ | Aldehyde C=O | |

| Aromatic C=C/C=N | 1450 - 1600 cm⁻¹ | Pyridine Ring | |

| C-O Stretch | 1000 - 1300 cm⁻¹ | Ester C-O | |

| MS (EI) | Molecular Ion [M]⁺• | 165 | C₈H₇NO₃⁺• |

| Fragment [M-OCH₃]⁺ | 134 | Loss of methoxy radical | |

| Fragment [M-CO]⁺• | 137 | Loss of carbon monoxide |

Integrated Spectroscopic Workflow

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

-

American Elements. Methyl 5-Formylpyridine-2-carboxylate. [Link]

-

Kleinpeter, E., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences. [Link]

-

ACS Publications. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. [Link]

-

Whitman College. GCMS Section 6.14: Fragmentation of Esters. [Link]

-

Stenutz. NMR chemical shift prediction of pyridines. [Link]

-

J-Stage. "Mass Spectra for Molecular Structure(5) Mass Spectra of Methyl Esters of 2-Alkenic Acid(part 2)." Mass Spectroscopy. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Fiveable. Interpreting Infrared Spectra. [Link]

-

NIH National Center for Biotechnology Information. "Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization." Journal of the American Society for Mass Spectrometry. [Link]

-

Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: How to analyze IR spectra. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

PubMed. "Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry." Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

MDPI. "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives." Molecules. [Link]

-

PubChem. Methyl 5-formylpyridine-2-carboxylate. [Link]

-

PubChemLite. Methyl 5-formyl-4-methylpyridine-2-carboxylate (C9H9NO3). [Link]

-

MDPI. "Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes." Inorganics. [Link]

-

ResearchGate. Structural and Spectroscopic Study of Cu(II) Pyridine2,6-dicarboxylate Complex with 2-Ethylimidazole. [Link]

-

University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

-

Chemsrc. 2-Methyl-5-formylpyridine. [Link]

-

MDPI. "Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate." Molbank. [Link]

-

Amerigo Scientific. Methyl 5-Methylpyridine-2-carboxylate. [Link]

-

ACS Publications. "Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone." Journal of Medicinal Chemistry. [Link]

-

SciSpace. "Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber." Physical Chemistry Chemical Physics. [Link]

-

Spectroscopy Online. "The Carbonyl Group, Part V: Carboxylates—Coming Clean." Spectroscopy. [Link]

-

911Metallurgist. IR Infrared Absorption Bands of Carboxylate. [Link]

-

NIST WebBook. Pyridine, 2-methyl-. [Link]

Sources

- 1. Methyl 5-formylpyridine-2-carboxylate | 55876-91-0 [chemicalbook.com]

- 2. methyl 5-formylpyridine-2-carboxylate 95% | CAS: 55876-91-0 | AChemBlock [achemblock.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. methyl 5-formylpyridine-2-carboxylate | 55876-91-0 [sigmaaldrich.com]

- 6. methyl 5-formylpyridine-2-carboxylate | CymitQuimica [cymitquimica.com]

- 7. Methyl 5-formylpyridine-2-carboxylate(55876-91-0) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 11. NMR chemical shift prediction of pyridines [stenutz.eu]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. fiveable.me [fiveable.me]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. GCMS Section 6.14 [people.whitman.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-formylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 5-formylpyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple presentation of spectral data, offering a detailed interpretation grounded in the principles of NMR spectroscopy and the electronic effects of substituents on the pyridine ring. By explaining the causality behind observed chemical shifts and coupling patterns, this guide serves as a practical resource for researchers in structural elucidation, reaction monitoring, and quality control. The protocols described herein are designed to be self-validating, ensuring reproducibility and fostering confidence in experimental results.

Introduction

Methyl 5-formylpyridine-2-carboxylate is a disubstituted pyridine derivative featuring both an electron-withdrawing formyl group (-CHO) and a methyl ester group (-COOCH₃). These functional groups significantly influence the electron density distribution within the pyridine ring, leading to a characteristic and predictable NMR spectrum. Understanding the nuances of its ¹H and ¹³C NMR spectra is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will dissect the spectral features of this molecule, providing a foundational understanding for professionals in drug development and chemical research.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC numbering scheme for methyl 5-formylpyridine-2-carboxylate will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of methyl 5-formylpyridine-2-carboxylate.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of methyl 5-formylpyridine-2-carboxylate provides a wealth of information regarding the electronic environment of the protons on the pyridine ring and the methyl ester. The spectrum is characterized by distinct signals for the three aromatic protons and a singlet for the methyl group.

Predicted ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~9.2 | d | ~2.0 |

| H-4 | ~8.5 | dd | ~8.0, 2.0 |

| H-3 | ~8.3 | d | ~8.0 |

| -CHO | ~10.1 | s | - |

| -OCH₃ | ~4.0 | s | - |

Note: These are predicted values based on analogous compounds and general principles. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic ring. Consequently, it appears as a singlet at a very downfield chemical shift, typically around 10.1 ppm.

-

Aromatic Protons (H-3, H-4, H-6):

-

H-6: This proton is situated ortho to the nitrogen atom and meta to the electron-withdrawing formyl group. The proximity to the electronegative nitrogen atom causes significant deshielding, resulting in a downfield chemical shift, predicted to be around 9.2 ppm. It appears as a doublet due to coupling with H-4, with a small meta coupling constant (⁴J) of approximately 2.0 Hz.

-

H-4: This proton is positioned para to the nitrogen and ortho to the formyl group. The strong deshielding effect of the adjacent aldehyde group places its signal downfield, anticipated around 8.5 ppm. It exhibits a doublet of doublets multiplicity due to coupling with both H-3 (ortho coupling, ³J ≈ 8.0 Hz) and H-6 (meta coupling, ⁴J ≈ 2.0 Hz).

-

H-3: This proton is meta to the nitrogen and meta to the formyl group, but ortho to the methyl ester. The combined deshielding effects of the adjacent ester and the nitrogen atom result in a chemical shift around 8.3 ppm. It appears as a doublet due to the large ortho coupling with H-4 (³J ≈ 8.0 Hz).

-

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in an identical chemical environment and do not couple with any other protons. Therefore, they give rise to a sharp singlet at approximately 4.0 ppm.

Figure 2. Logical workflow for the interpretation of the ¹H NMR spectrum.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of methyl 5-formylpyridine-2-carboxylate displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 |

| C=O (aldehyde) | ~190 |

| C-2 | ~150 |

| C-6 | ~155 |

| C-5 | ~135 |

| C-3 | ~128 |

| C-4 | ~140 |

| -OCH₃ | ~53 |

Note: These are predicted values. Experimental values can differ based on solvent and other conditions.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (C=O): The two carbonyl carbons are the most deshielded carbons in the molecule due to the direct attachment of highly electronegative oxygen atoms. The aldehyde carbonyl carbon is typically found further downfield (~190 ppm) than the ester carbonyl carbon (~165 ppm).

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):

-

C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom, which causes them to be significantly deshielded. C-6, being also ortho to the formyl group, is expected to be the most downfield of the ring carbons (~155 ppm). C-2, attached to the ester group, will also be downfield (~150 ppm).

-

C-5: This carbon is directly attached to the electron-withdrawing formyl group, leading to a downfield chemical shift (~135 ppm).

-

C-4: Situated para to the nitrogen and ortho to the formyl group, this carbon is also significantly deshielded (~140 ppm).

-

C-3: This carbon is the least deshielded of the aromatic carbons, appearing at the most upfield position among them (~128 ppm).

-

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is a typical sp³-hybridized carbon attached to an oxygen atom, and its signal appears in the expected upfield region around 53 ppm.

Figure 3. Logical workflow for the interpretation of the ¹³C NMR spectrum.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Materials and Equipment

-

Methyl 5-formylpyridine-2-carboxylate (solid)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes of good quality

-

Vortex mixer

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of methyl 5-formylpyridine-2-carboxylate for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately 0 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a line broadening of 0.3 Hz before Fourier transformation.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative data for all carbon types.

-

-

-

Data Processing:

-

Perform Fourier transformation of the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks and report the chemical shifts in ppm.

-

Figure 4. A streamlined workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of methyl 5-formylpyridine-2-carboxylate are highly informative and can be rationally interpreted based on fundamental NMR principles and the electronic effects of the substituents. The distinct chemical shifts and coupling patterns provide a unique fingerprint for this molecule, making NMR spectroscopy an indispensable tool for its characterization. By following the detailed experimental protocol, researchers can obtain high-quality spectra, enabling confident structural verification and purity assessment. This guide provides the necessary framework for scientists and professionals to effectively utilize NMR spectroscopy in their work with this important heterocyclic compound.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). Methyl 5-formylpyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

A Researcher's Guide to the FTIR Spectroscopy of Methyl 5-formylpyridine-2-carboxylate: Interpretation and Experimental Protocol

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 5-formylpyridine-2-carboxylate (MFPC). Designed for researchers, chemists, and quality control professionals, this document delves into the theoretical vibrational modes of the molecule, presents a detailed experimental protocol for acquiring a high-quality spectrum, and offers a systematic approach to spectral interpretation. By breaking down the molecule into its constituent functional groups—a substituted pyridine ring, a methyl ester, and an aromatic aldehyde—we assign characteristic absorption bands and discuss their significance. This guide serves as an essential reference for confirming the identity, assessing the purity, and understanding the molecular structure of MFPC through vibrational spectroscopy.

Introduction to MFPC and the Role of FTIR Spectroscopy

Methyl 5-formylpyridine-2-carboxylate, with the molecular formula C₈H₇NO₃, is a multifunctional organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its structure incorporates three distinct chemical moieties: a pyridine heterocycle, a methyl ester, and an aldehyde group.[2][] The precise characterization of this molecule is paramount for ensuring the success of subsequent synthetic steps and the purity of final products.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[4] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a spectrum that reveals detailed structural information. For a molecule like MFPC, FTIR spectroscopy allows for the simultaneous confirmation of the pyridine ring, ester, and aldehyde functionalities, making it a first-line technique for identity confirmation and purity assessment.

This guide offers an in-depth exploration of the FTIR spectrum of MFPC, grounded in established spectroscopic principles and experimental best practices.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the FTIR spectrum, one must first understand the molecule's structure and the expected vibrations from each component.

Caption: Molecular structure of Methyl 5-formylpyridine-2-carboxylate.

The key functional groups contributing to the IR spectrum are:

-

The Pyridine Ring: As a heteroaromatic system, the pyridine ring gives rise to several characteristic vibrations. These include C-H stretching from the hydrogens attached to the ring, and a series of C=C and C=N bond stretching vibrations that are analogous to those seen in benzene derivatives.[5][6] These ring stretching modes typically appear in the 1600-1400 cm⁻¹ region.[6]

-

The Methyl Ester Group (-COOCH₃): This group is defined by two highly characteristic absorptions. The first is a strong, sharp C=O (carbonyl) stretching band. The second set of bands arises from the C-O stretching vibrations, which are typically strong and appear in the fingerprint region.[7]

-

The Aromatic Aldehyde Group (-CHO): The aldehyde is distinguished by two key features. First, its own C=O stretching vibration, which is influenced by conjugation with the aromatic pyridine ring.[8][9] Second, and most diagnostically, are the C-H stretching vibrations of the aldehyde proton itself. These typically appear as a pair of weak to medium bands between 2850 and 2700 cm⁻¹, a region with few other absorptions.[10][11] The appearance of a band near 2720 cm⁻¹ is a strong indicator of an aldehyde functional group.[11]

Theoretical FTIR Spectrum: Data and Analysis

Based on established correlation tables and literature data for analogous structures, we can predict the key absorption bands for Methyl 5-formylpyridine-2-carboxylate. The conjugation of the aldehyde and ester groups with the pyridine ring will shift their carbonyl stretching frequencies to lower wavenumbers compared to their saturated counterparts.[8][9]

| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment | Functional Group |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | Pyridine Ring |

| ~2960 | Weak to Medium | Asymmetric C-H Stretch | Methyl (-CH₃) of Ester |

| ~2850 & ~2750 | Weak to Medium | Aldehydic C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1730 - 1715 | Strong, Sharp | C=O Carbonyl Stretch | Methyl Ester (-COOCH₃) |

| ~1710 - 1690 | Strong, Sharp | C=O Carbonyl Stretch (Conjugated) | Aldehyde (-CHO) |

| ~1600 - 1450 | Medium to Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| ~1440 | Medium | Asymmetric C-H Bend | Methyl (-CH₃) of Ester |

| ~1300 - 1200 | Strong | Asymmetric C-O-C Stretch | Methyl Ester (-COOCH₃) |

| ~1150 - 1100 | Strong | Symmetric C-O-C Stretch | Methyl Ester (-COOCH₃) |

| Below 900 | Medium to Strong | C-H Out-of-Plane Bending | Pyridine Ring |

Key Interpretive Insights:

-

The Carbonyl Region (1800-1650 cm⁻¹): This region is the most informative. We expect to see two distinct, strong C=O stretching peaks. The ester carbonyl will likely appear at a slightly higher wavenumber (~1725 cm⁻¹) than the conjugated aldehyde carbonyl (~1700 cm⁻¹). The resolution of these two peaks is a primary confirmation of the molecule's structure.

-

The Aldehyde C-H Stretch (2900-2700 cm⁻¹): The presence of one or two weak peaks in this region, particularly the lower frequency band around 2750 cm⁻¹, is a critical and reliable indicator of the aldehyde group, helping to distinguish it from a ketone or carboxylic acid.[11][12]

-

The Fingerprint Region (1300-700 cm⁻¹): This region will contain a complex series of bands, including the strong C-O ester stretches and various C-H bending and ring deformation modes. While complex, this pattern is unique to the molecule and serves as its definitive "fingerprint."

Experimental Protocol for Spectrum Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining a reliable and reproducible FTIR spectrum. The following describes a self-validating workflow using the standard Potassium Bromide (KBr) pellet technique, suitable for solid samples like MFPC.

Caption: Standard workflow for FTIR analysis via the KBr pellet method.

4.1 Detailed Step-by-Step Methodology

A. Sample Preparation (KBr Pellet)

-

Drying: Gently heat FTIR-grade Potassium Bromide (KBr) powder in an oven at ~110°C for 2-4 hours to remove adsorbed water, which has strong IR absorptions. Store the dried KBr in a desiccator.

-

Causality: Water shows a very broad O-H stretch around 3400 cm⁻¹ and a bend near 1640 cm⁻¹, which can obscure sample peaks. This step ensures a clean baseline.

-

-

Mixing: In an agate mortar, weigh approximately 1-2 mg of the Methyl 5-formylpyridine-2-carboxylate sample and 100-150 mg of the dried KBr.

-

Causality: This ~1% concentration is optimal for obtaining absorptions within the detector's linear range, preventing peak saturation.

-

-

Grinding: Thoroughly grind the mixture with a pestle for several minutes until it becomes a fine, homogenous powder.

-

Causality: Uniform particle size is crucial to minimize light scattering (which causes sloping baselines) and ensure an even distribution of the analyte in the KBr matrix.

-

-

Pressing: Transfer a portion of the powder to a pellet-pressing die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes, preferably under vacuum to remove trapped air.

-

Inspection: Carefully remove the die and extract the pellet. A good pellet should be thin and transparent or translucent.

B. Data Acquisition

-

Background Collection: Ensure the spectrometer's sample compartment is empty. Run a background scan.

-

Trustworthiness: The background scan measures the instrument's response and the spectral signature of atmospheric water vapor and CO₂. This is digitally subtracted from the sample scan, ensuring that the final spectrum contains only information from the sample itself.

-

-

Sample Measurement: Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Scanning: Acquire the sample spectrum using appropriate parameters (e.g., resolution of 4 cm⁻¹, 16-32 scans).

-